isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate
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Overview
Description
Isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate, also known as IMPP, is a chemical compound that belongs to the pyrazole class. It is widely used in scientific research as a tool compound to study the biological effects of pyrazoles. IMPP has been shown to exhibit a range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mechanism of Action
The mechanism of action of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and oxidative stress. This compound has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth and proliferation of cancer cells. This compound has also been shown to improve glucose and lipid metabolism, and to enhance cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate in scientific research is its ability to modulate various signaling pathways in cells, making it a versatile tool compound for studying a range of biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate and its biological effects. One area of research is the development of more potent and selective analogs of this compound that can be used to further elucidate its mechanism of action and biological effects. Another area of research is the investigation of the potential use of this compound in the treatment of various diseases, such as cancer and Alzheimer's disease. Additionally, the development of new methods for the synthesis and purification of this compound could help to improve its utility as a tool compound for scientific research.
Synthesis Methods
The synthesis of isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate involves a multi-step process that includes the reaction of isobutyl acetoacetate with 4-methylbenzaldehyde, followed by cyclization with hydrazine hydrate and subsequent esterification with phenylacetic acid. The resulting compound is then purified by recrystallization to obtain pure this compound.
Scientific Research Applications
Isobutyl 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylate has been widely used in scientific research as a tool compound to study the biological effects of pyrazoles. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta peptides.
properties
IUPAC Name |
2-methylpropyl 3-(4-methylphenyl)-1-phenylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-15(2)14-25-21(24)19-13-23(18-7-5-4-6-8-18)22-20(19)17-11-9-16(3)10-12-17/h4-13,15H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVPMLWUYGJJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C=C2C(=O)OCC(C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.